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Abstract

2C-iP (2-(4-isopropyl-2,5-dimethoxyphenyl)ethan-1-amine), also known as Jelena, is a
psychedelic compound belonging to the 2C family of phenethylamines.[1][2][3] As a structural
analog of the potent and long-acting 2C-P, 2C-iP is of significant interest to the scientific
community for its potential psychoactive effects, which are presumed to be mediated primarily
through interaction with the serotonin 5-HT2 receptor family.[1][4] This document provides a
comprehensive technical overview of the chemical structure, physicochemical properties, and
pharmacology of 2C-iP, based on available data for the compound and its close structural
analogs. Detailed experimental protocols for synthesis and analysis are presented, alongside
visualizations of its primary signaling pathway and analytical workflow to support further
research and drug development efforts.

Chemical Identity and Physicochemical Properties

2C-iP is a substituted phenethylamine characterized by two methoxy groups at the 2 and 5
positions of the phenyl ring and an isopropyl group at the 4 position. This substitution pattern is
a hallmark of the 2C family of compounds, which are known for their hallucinogenic effects.[5]

Chemical Structure and ldentifiers
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Property Data Reference
2-(4-isopropyl-2,5-

IUPAC Name dimethoxyphenyl)ethan-1- [1112][6]
amine

Synonyms 2C-iP, Jelena [11[2][3]

CAS Number 1498978-47-4 [1][2]16]

Molecular Formula

C13H21NO2

[1](61[7]

Molecular Weight 223.316 g/mol [1][8]
COC1=C(CCN)C=C(OC)C(C(

SMILES [6]
C)C)=C1
INChl=1S/C13H21NO2/c1-
9(2)11-8-12(15-3)10(5-6-14)7-

InChl [1][6]

13(11)16-4/h7-9H,5-6,14H2,1-
4H3

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of 2C-iP, primarily

available for its hydrochloride salt form.

Property Data Reference
Appearance Crystalline Solid, Powder [2]

Purity >98% - 99.0% [2][6]

UV Amax 226, 291 nm [6]

Solubility (HCI salt)

DMF: 5 mg/mLDMSO: 10-14
mg/mLEthanol: 10-14
mg/mLPBS (pH 7.2): 10
mg/mL

[2][6]

Storage Stability

> 2 years at -20°C

[2]
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Pharmacology

While the physiological and toxicological properties of 2C-iP have not been extensively
investigated, its pharmacology can be inferred from the well-characterized effects of the 2C
family of compounds.[2][6]

Mechanism of Action

The psychedelic effects of 2C compounds are primarily mediated by their action as agonists at
serotonin 5-HT2 receptors, with the 5-HT2a subtype being the principal target.[4][5][9][10]
Activation of the 5-HT2a receptor, a Gg/11-coupled G-protein coupled receptor (GPCR),
initiates a downstream signaling cascade involving phospholipase C (PLC). Unlike many other
phenethylamines, 2C compounds are generally inactive as monoamine releasing agents or
reuptake inhibitors.[4]

Signaling Pathway

Activation of the 5-HT2a receptor by an agonist like 2C-iP leads to the activation of the Gq
alpha subunit. This, in turn, stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-
bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IPs) and
diacylglycerol (DAG). IPs diffuses through the cytoplasm to bind to IPs receptors on the
endoplasmic reticulum, causing the release of stored calcium (Ca2*) into the cytosol. DAG
remains in the plasma membrane where it, along with the increased intracellular Ca2+,
activates Protein Kinase C (PKC). This cascade ultimately leads to various downstream cellular
responses that are believed to underlie the compound's psychoactive effects.
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Click to download full resolution via product page
Caption: 5-HT2a Receptor Gq Signaling Pathway.
Metabolism

Specific metabolic studies on 2C-iP are not available in the current literature. However, studies
on related 2C compounds such as 2C-B and 2C-E indicate that metabolism primarily proceeds
through two main pathways: oxidative deamination and O-demethylation.[4][11][12][13][14]
These reactions are mediated by monoamine oxidase (MAO-A and MAO-B) and cytochrome
P450 (CYP450) enzymes.[9] The resulting metabolites may then undergo further conjugation
before excretion.[14]

Experimental Protocols
Representative Synthesis Protocol (Adapted from 2C-P)

A specific, peer-reviewed synthesis protocol for 2C-iP is not publicly available. However, its
synthesis would closely follow the procedures developed by Alexander Shulgin for its structural
analog, 2C-P (2,5-dimethoxy-4-propylphenethylamine), as detailed in the book PIHKAL.[6] The
key difference would be the use of an isopropyl precursor instead of a propyl precursor during
the Friedel-Crafts acylation step. The following is an adapted, representative multi-step
synthesis.
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Step 1: Friedel-Crafts Acylation of 1,4-Dimethoxybenzene

» To a stirred solution of 1,4-dimethoxybenzene in a suitable solvent (e.g., dichloromethane),
add anhydrous aluminum chloride.

o Slowly add isobutyryl chloride to the suspension. The reaction introduces the isopropyl
ketone group onto the aromatic ring.

 After stirring, quench the reaction by pouring it into ice water.

o Separate the organic layer, wash with aqueous NaOH, and remove the solvent under
vacuum.

« Distill the residue to yield 2,5-dimethoxy-4-isopropylacetophenone.

Step 2: Henry Reaction (Nitrostyrene Formation)

» Dissolve the 2,5-dimethoxy-4-isopropylbenzaldehyde (obtained from the ketone via various
methods) in nitromethane.

e Add a catalyst, such as anhydrous ammonium acetate, and heat the mixture (e.g., on a
steam bath).

» Remove the excess nitromethane under vacuum to yield the crude 1-(2,5-dimethoxy-4-
isopropylphenyl)-2-nitropropene.

Step 3: Reduction of the Nitrostyrene

e Under an inert atmosphere, prepare a suspension of a reducing agent, such as lithium
aluminum hydride (LAH), in an anhydrous solvent like tetrahydrofuran (THF).

e Slowly add a solution of the nitrostyrene from Step 2 to the LAH suspension.

o Reflux the mixture to ensure complete reduction of the nitro group to an amine.

 After cooling, carefully quench the excess LAH with a suitable solvent (e.g., isopropanol),
followed by agueous NaOH to precipitate inorganic salts.
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¢ Filter the mixture and wash the filter cake with THF.

o Combine the filtrates, remove the solvent under vacuum, and perform an acid-base
extraction to isolate the amine product.

« Distill the final oil under vacuum to yield pure 2C-iP freebase. The hydrochloride salt can be
prepared by dissolving the freebase in a solvent like isopropanol and neutralizing with
concentrated HCL.[6]

Analytical Protocol: LC-MS/MS for Phenethylamine
Identification

This protocol provides a general framework for the sensitive and selective identification and
quantification of 2C-iP in biological matrices (e.g., urine, plasma) using Liquid Chromatography
with tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (e.g., Urine using "Dilute-and-Shoot")[5][15]
o Centrifuge the urine sample (e.g., at 3000 x g for 5 minutes) to pellet any solid debris.
o Collect the supernatant.

o Take an aliquot of the supernatant (e.g., 20 pL) and add an equal volume of an internal
standard (IS) working solution (e.g., a deuterated analog at 500 ng/mL).

 Dilute the mixture with a suitable solvent (e.g., to 1 mL with 50% methanol in water).
» Vortex the sample and filter through a 0.22 pum syringe filter prior to injection.

2. Liquid Chromatography (LC) Conditions[15]

e Column: Phenyl-Hexyl column (e.g., 10 cm x 2.1 mm i.d., 1.7 um particle size).

» Mobile Phase A: 0.1% formic acid and 5 mM ammonium acetate in water.

» Mobile Phase B: 0.1% formic acid in methanol.

e Flow Rate: 0.3 mL/min.
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Gradient: Implement a suitable gradient elution program to separate the analyte from matrix
components (e.g., a linear gradient from 5% to 100% B over several minutes).

Injection Volume: 3 pL.
. Tandem Mass Spectrometry (MS/MS) Conditions[15]
lon Source: Electrospray lonization (ESI) in positive mode.
lon Spray Voltage: ~5.5 kV.
Temperature: ~550 °C.
Scan Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions: Determine the specific precursor ion (Q1) corresponding to the protonated
molecular ion [M+H]* of 2C-iP (m/z 224.2) and select at least two characteristic product ions
(Q3) for unambiguous identification and quantification.
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Caption: General workflow for LC-MS/MS analysis of 2C-iP.
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Conclusion

2C-iP is a synthetic phenethylamine with a chemical structure and pharmacological profile that
strongly suggests psychoactive properties mediated by the serotonin 5-HT2a receptor. While
specific experimental data on 2C-iP remains limited, a robust understanding of its
characteristics can be derived from the extensive research conducted on the 2C family of
compounds. The information and protocols provided in this guide serve as a foundational
resource for researchers in pharmacology, toxicology, and medicinal chemistry to design and
execute further studies, ultimately contributing to a more complete understanding of this
compound's mechanism of action, metabolic fate, and potential therapeutic or toxicological
implications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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